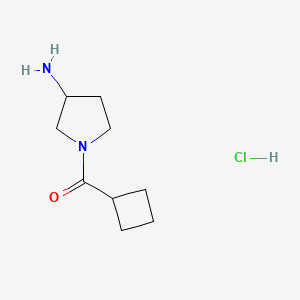![molecular formula C13H17NO B1471283 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol CAS No. 1785224-16-9](/img/structure/B1471283.png)
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
The compound “1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol” is a complex organic molecule. It contains an isoindoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The isoindoline group is attached to a cyclobutanol group via a methylene bridge .
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Schiff Base Ligands and Complexes
Research has demonstrated that Schiff base ligands containing cyclobutane and related structures exhibit antimicrobial activity against various microorganisms. For instance, Cukurovalı et al. (2002) synthesized Schiff base ligands with cyclobutane rings and investigated their antimicrobial activities. The findings suggest that certain complexes of these ligands show activity against specific microorganisms, highlighting the potential for similar compounds to be utilized in antimicrobial research Cukurovalı et al., 2002.
Photolytic Generation and Rearrangement of Carbene Structures
Another study by DeAngelo et al. (2019) focused on the photolytic generation and rearrangement of carbene structures derived from cyclobutanol precursors. This research could be relevant to understanding the reactivity and potential transformations of "1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol" under specific conditions, potentially leading to novel compounds with unique properties DeAngelo et al., 2019.
Synthesis and Applications in Organic Chemistry
Further insights come from studies on the synthesis of cyclobutane derivatives and their applications in organic chemistry. Wang et al. (2018) developed an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. This methodology demonstrates the versatility of cyclobutane derivatives in constructing complex organic frameworks, suggesting potential synthetic applications for related compounds Wang et al., 2018.
Eigenschaften
IUPAC Name |
1-(1,3-dihydroisoindol-2-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(6-3-7-13)10-14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKVIZJXUVOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



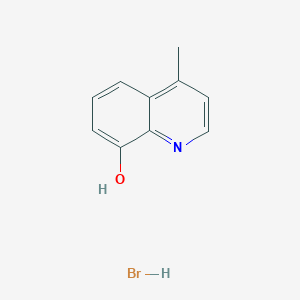
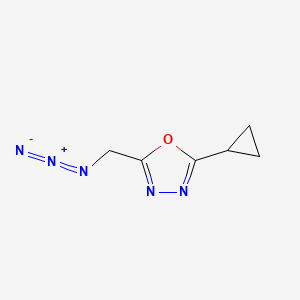
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
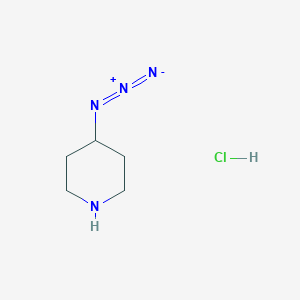
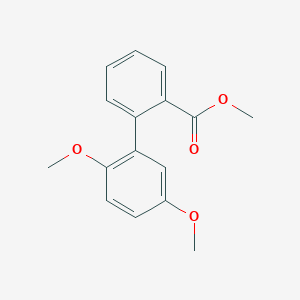
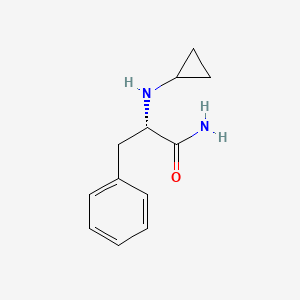
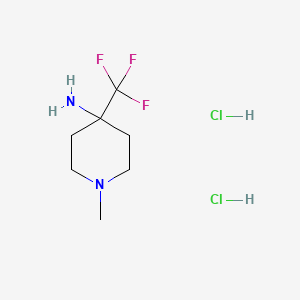
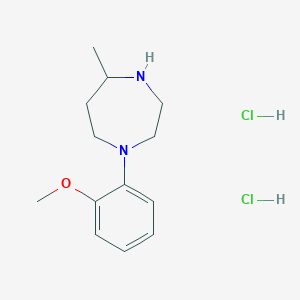
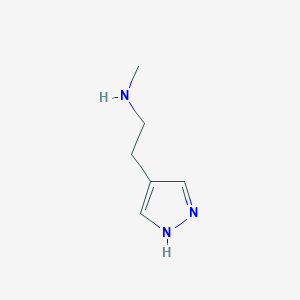
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
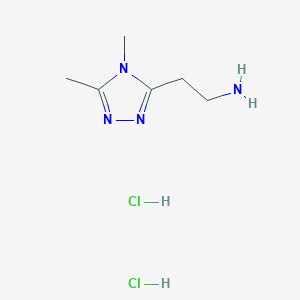
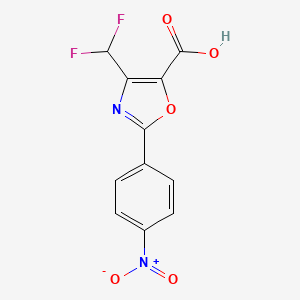
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
